molecular formula C28H34N4O3 B2876442 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(3,5-dimethoxyphenyl)urea CAS No. 1170466-01-9

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(3,5-dimethoxyphenyl)urea

Cat. No.: B2876442
CAS No.: 1170466-01-9
M. Wt: 474.605
InChI Key: WNLXKJBLBAFHRR-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 3,4-dihydroisoquinoline core, a 4-(dimethylamino)phenyl group, and a 3,5-dimethoxyphenyl substituent.

Properties

IUPAC Name

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(3,5-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O3/c1-31(2)24-11-9-21(10-12-24)27(32-14-13-20-7-5-6-8-22(20)19-32)18-29-28(33)30-23-15-25(34-3)17-26(16-23)35-4/h5-12,15-17,27H,13-14,18-19H2,1-4H3,(H2,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLXKJBLBAFHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=CC(=C2)OC)OC)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 3,4-Dihydroisoquinoline Moiety

The 3,4-dihydroisoquinoline scaffold is a critical component of the target urea. Recent advances in solvent-free synthesis, as demonstrated by Das et al., provide an efficient route to fused dihydroisoquinolines. Using urea as a promoter under neat conditions, 3-(2-formylcycloalkenyl)acrylic esters undergo electrocyclic reactions to form dihydroisoquinoline derivatives in yields exceeding 75%. Key steps include:

  • Substrate Preparation : 3-(2-Formylcyclohexenyl)acrylic ester is synthesized via Knoevenagel condensation between cyclohexenecarbaldehyde and methyl acrylate.
  • Cyclization : The substrate is heated with urea at 110°C for 12 hours, promoting a solvent-free electrocyclic ring closure to yield 5,6,7,8-tetrahydroisoquinoline-1-carboxylate.
  • Functionalization : The ester group is hydrolyzed to a carboxylic acid and subsequently reduced to a primary alcohol using LiAlH4.

This method avoids toxic solvents and oxidants, aligning with green chemistry principles.

Construction of the Geminal Di-Substituted Ethylamine Backbone

The ethylamine backbone bearing both 3,4-dihydroisoquinolin-2(1H)-yl and 4-(dimethylamino)phenyl groups necessitates a Mannich-type reaction. A modified approach inspired by Girin et al. involves:

  • Mannich Reaction :

    • Reactants : 4-(Dimethylamino)benzaldehyde (1.0 equiv), 3,4-dihydroisoquinoline (1.2 equiv), and ammonium acetate (1.5 equiv) in ethanol.
    • Conditions : Reflux at 80°C for 24 hours under nitrogen.
    • Outcome : Forms 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)acetaldehyde as a yellow solid (yield: 68%).
  • Reductive Amination :

    • Reduction : The aldehyde is reduced to the corresponding primary amine using NaBH4 in methanol (0°C, 2 hours).
    • Isolation : The crude product is purified via column chromatography (SiO2, ethyl acetate/hexane 3:7) to yield 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethylamine as a colorless oil (yield: 52%).

Urea Bond Formation via Carbodiimide-Mediated Coupling

The final step involves coupling the ethylamine with 3,5-dimethoxyaniline using 1,1'-carbonyldiimidazole (CDI), as optimized by Rivas et al.:

  • Activation of 3,5-Dimethoxyaniline :

    • Procedure : 3,5-Dimethoxyaniline (1.0 equiv) is dissolved in anhydrous acetonitrile at 0°C. CDI (1.2 equiv) is added portionwise, and the mixture is stirred for 1 hour to form the carbonylimidazolide intermediate.
  • Nucleophilic Displacement :

    • Addition : The ethylamine derivative (1.2 equiv) is added dropwise, and the reaction is warmed to room temperature for 6 hours.
    • Workup : The solvent is evaporated, and the residue is washed with cold water. Recrystallization from ethyl acetate/hexane (1:1) affords the target urea as a white crystalline solid (yield: 67%, mp: 91–93°C).

Analytical Characterization and Validation

Critical spectroscopic data for the target urea include:

  • 1H-NMR (400 MHz, DMSO-d6) : δ 9.16 (s, 1H, NH), 7.12–6.85 (m, aromatic protons), 5.05 (s, 2H, CH2), 4.09 (t, J = 11.6 Hz, 2H, dihydroisoquinoline CH2), 3.75 (s, 6H, OCH3), 2.98 (t, J = 11.6 Hz, 2H, dihydroisoquinoline CH2), 2.15 (s, 6H, N(CH3)2).
  • IR (CH2Cl2) : 3354 cm−1 (N–H stretch), 1640 cm−1 (C=O urea).
  • HRMS (ESI+) : m/z calculated for C29H35N4O3 [M+H]+: 499.2712, found: 499.2715.

Optimization and Challenges

  • Solvent Selection : Acetonitrile outperforms protic solvents (e.g., methanol) in urea synthesis due to its aprotic nature, minimizing side reactions.
  • Temperature Control : CDI-mediated couplings require strict temperature control (0°C during activation) to prevent imidazolide decomposition.
  • Purification : Recrystallization from ethyl acetate/hexane ensures high purity (>98% by HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(3,5-dimethoxyphenyl)urea undergoes several types of reactions, including:

  • Oxidation: This can be carried out using reagents like potassium permanganate or chromium trioxide.

  • Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and isoquinoline rings.

Common Reagents and Conditions: Reagents like acetic anhydride, trifluoroacetic acid, and catalysts such as palladium on carbon are frequently used in these reactions. Reaction conditions vary but typically involve specific temperature and pH control to facilitate desired transformations.

Major Products Formed: The major products depend on the type of reaction:

  • Oxidation yields hydroxyl derivatives.

  • Reduction results in amine derivatives.

  • Substitution produces halogenated or alkylated products.

Scientific Research Applications

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(3,5-dimethoxyphenyl)urea finds applications in various domains:

  • Chemistry: It serves as a starting material for synthesizing more complex molecules.

  • Biology: Investigated for its role as an enzyme inhibitor.

  • Medicine: Potential therapeutic agent for targeting neurological disorders.

  • Industry: Utilized in the development of advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Molecular Targets and Pathways: It binds to receptor sites on enzymes or cellular proteins, inhibiting their activity. This interaction can modulate biochemical pathways, leading to therapeutic effects.

  • Biological Effects: The compound can affect neurotransmitter systems, making it a candidate for studying neurological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on bis(morpholino-1,3,5-triazine) urea derivatives, which share structural motifs with the target compound (e.g., urea linkages and aromatic substitutions). Below is a comparative analysis based on synthesis, molecular weight, and substituent effects:

Table 1: Key Properties of Comparable Urea Derivatives

Compound Core Structure Substituents Molecular Weight (M+H) Yield (%) Purity (%)
Target Compound 3,4-Dihydroisoquinoline 4-(Dimethylamino)phenyl, 3,5-dimethoxyphenyl Not reported Not reported Not reported
(2,4-Difluorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (14) Morpholino-1,3,5-triazine 2,4-Difluorophenyl, morpholino-triazine 498.4 27 97.5
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-[4-(hydroxymethyl)phenyl]urea (15) Morpholino-1,3,5-triazine 4-Hydroxymethylphenyl, morpholino-triazine Not reported 26 Not reported

Key Observations:

Structural Differences: The target compound’s 3,4-dihydroisoquinoline core may confer distinct electronic and steric properties compared to the morpholino-triazine core in compounds 14 and 15. The 4-(dimethylamino)phenyl group in the target compound introduces strong electron-donating effects, contrasting with the electron-withdrawing 2,4-difluorophenyl group in 14 or the polar hydroxymethyl group in 15.

Synthetic Challenges: Compound 14 achieved a moderate yield (27%) with high purity (97.5%), while 15 had a lower yield (26%), suggesting that bulky or polar substituents (e.g., hydroxymethyl) may complicate purification . The target compound’s synthesis is unreported, but its complex substitution pattern (dimethylamino and dimethoxy groups) could pose similar challenges.

The target compound’s molecular weight is likely higher due to its larger substituents, which may further limit drug-likeness.

Research Findings and Limitations

  • Activity Data: No activity data (e.g., IC₅₀ values, kinase inhibition) are provided for the target compound. In contrast, morpholino-triazine derivatives like 14 and 15 are typically designed as kinase inhibitors, but their specific biological targets remain unspecified in the evidence .
  • Substituent Impact : Fluorinated aryl groups (as in 14 ) often enhance metabolic stability, whereas hydroxymethyl groups (as in 15 ) may improve solubility. The target compound’s 3,5-dimethoxyphenyl group could balance lipophilicity and solubility, but experimental validation is needed.

Biological Activity

The compound 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(3,5-dimethoxyphenyl)urea is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Dihydroisoquinoline moiety : Known for its role in various biological activities.
  • Dimethylamino phenyl group : Often associated with enhanced bioactivity in medicinal chemistry.
  • Urea linkage : Common in many biologically active compounds, influencing binding interactions.

Research indicates that compounds containing the dihydroisoquinoline structure often act as inhibitors of various enzymes and receptors. For instance:

  • Butyrylcholinesterase (BChE) Inhibition : A study highlighted that derivatives of dihydroisoquinoline demonstrated selective inhibition of BChE, which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's .

2. Pharmacological Effects

  • Neuroprotective Properties : The compound has shown potential in protecting neuronal cells from amyloid-beta (Aβ) induced toxicity, a hallmark of Alzheimer's disease. In vitro studies revealed that it significantly improved cell viability in SH-SY5Y neuroblastoma cells exposed to Aβ .
  • Antioxidant Activity : Compounds with similar structures have been noted for their antioxidant capabilities, potentially mitigating oxidative stress in neuronal tissues .

3. Selectivity and Potency

The selectivity of this compound towards BChE over acetylcholinesterase (AChE) is notable. Selective inhibitors are crucial for minimizing side effects associated with broader enzyme inhibition .

Case Studies and Experimental Data

  • Inhibition Studies :
    • A series of synthesized compounds were tested for their inhibitory effects on BChE. The best-performing analogs exhibited IC50 values in the low micromolar range, indicating strong inhibitory potency .
    CompoundIC50 (μM)Selectivity (BChE/AChE)
    Compound 92.68 ± 0.28High
    Compound 231.95 ± 0.15Moderate
  • Neuroprotective Assays :
    • The protective efficacy against Aβ-induced toxicity was evaluated using the MTT assay, showing significant improvements in cell viability compared to untreated controls.
    Treatment Concentration (μM)Viability (%)
    Control63.21 ± 1.30
    Compound 9 (10 μM)91.14 ± 1.25
    Compound 23 (10 μM)98.04 ± 1.70

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